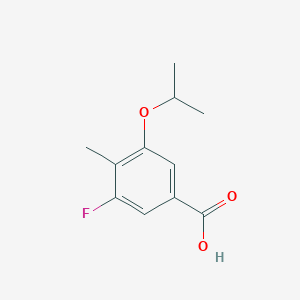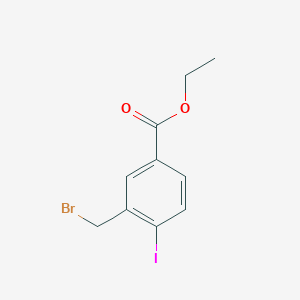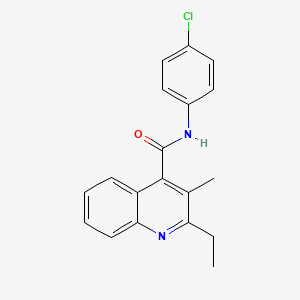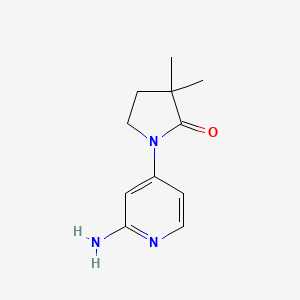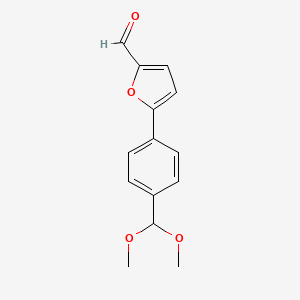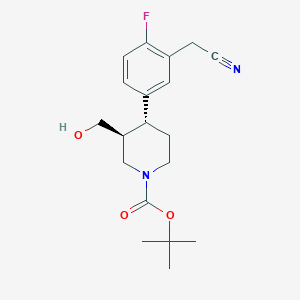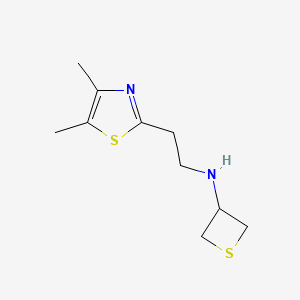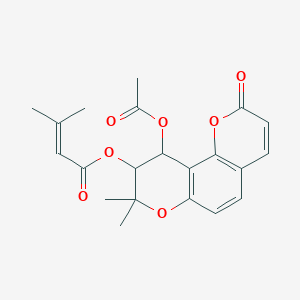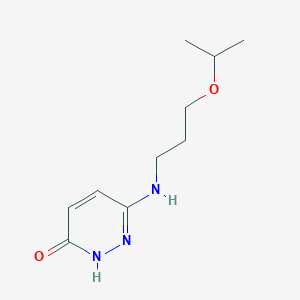
6-((3-Isopropoxypropyl)amino)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol involves the functionalization of the pyridazine ring. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods typically involve the use of hydrazine derivatives and appropriate reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-((3-Isopropoxypropyl)amino)pyridazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
6-((3-Isopropoxypropyl)amino)pyridazin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and anti-inflammatory activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
6-((3-Isopropoxypropyl)amino)pyridazin-3-ol can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyridazine: Exhibits a wide range of biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyridazine derivatives .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(3-propan-2-yloxypropylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)15-7-3-6-11-9-4-5-10(14)13-12-9/h4-5,8H,3,6-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
IRAJSRNMQXWQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=NNC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B12990524.png)
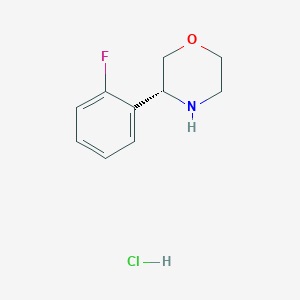
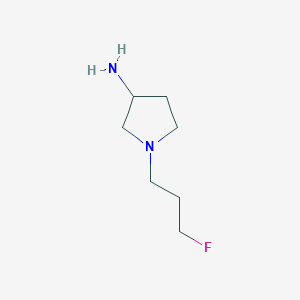
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)

